molecular formula C16H16Br2N4O4 B114155 Pyrimido[4,5-g]quinazoline-4,9-dione,  2,7-bis(bromomethyl)-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl- CAS No. 143430-35-7

Pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(bromomethyl)-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl-

Numéro de catalogue B114155
Numéro CAS: 143430-35-7
Poids moléculaire: 488.1 g/mol
Clé InChI: OAIDJPDDUYAYTI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(bromomethyl)-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl- is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is a member of the pyrimidoquinazoline family of compounds, which are known for their diverse range of biological activities.

Mécanisme D'action

The mechanism of action of Pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(bromomethyl)-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl- is not fully understood. However, it has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been shown to inhibit the production of inflammatory cytokines, which could contribute to its anti-inflammatory properties.

Effets Biochimiques Et Physiologiques

Pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(bromomethyl)-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl- has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the activity of several enzymes, including topoisomerase II and protein kinase C. Additionally, this compound has been shown to induce the expression of several genes involved in apoptosis and cell cycle regulation.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using Pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(bromomethyl)-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl- in lab experiments include its potent anti-tumor activity and anti-inflammatory properties. However, this compound has several limitations, including its low solubility in water and its potential toxicity.

Orientations Futures

There are several future directions for research on Pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(bromomethyl)-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl-. One potential direction is to investigate the potential of this compound as a treatment for inflammatory diseases, such as rheumatoid arthritis. Additionally, further research could be conducted to determine the mechanism of action of this compound and to identify potential drug targets. Finally, the development of more soluble analogs of this compound could increase its potential as a therapeutic agent.

Méthodes De Synthèse

The synthesis of Pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(bromomethyl)-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl- involves several steps. The first step involves the reaction of 3,4-dihydro-6,7-dimethoxy-4-methyl-1H-quinazoline-2-thione with bromomethyl methyl ether in the presence of potassium carbonate. This reaction yields 3,4-dihydro-6,7-dimethoxy-4-methyl-1H-quinazoline-2-thione-2-methyl-1,3-dioxolane. The second step involves the reaction of the product from the first step with 2,7-dibromomethyl-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl-1H-pyrimido[4,5-g]quinazoline-4,9-dione in the presence of sodium hydride. This reaction yields Pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(bromomethyl)-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl-.

Applications De Recherche Scientifique

Pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(bromomethyl)-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl- has been studied for its potential applications in scientific research. This compound has been shown to have anti-tumor activity in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, which could make it useful in the treatment of various inflammatory diseases.

Propriétés

Numéro CAS

143430-35-7

Nom du produit

Pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(bromomethyl)-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl-

Formule moléculaire

C16H16Br2N4O4

Poids moléculaire

488.1 g/mol

Nom IUPAC

2,7-bis(bromomethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione

InChI

InChI=1S/C16H16Br2N4O4/c1-21-7(5-17)19-11-9(15(21)23)13(25-3)12-10(14(11)26-4)16(24)22(2)8(6-18)20-12/h5-6H2,1-4H3

Clé InChI

OAIDJPDDUYAYTI-UHFFFAOYSA-N

SMILES

CN1C(=NC2=C(C1=O)C(=C3C(=C2OC)C(=O)N(C(=N3)CBr)C)OC)CBr

SMILES canonique

CN1C(=NC2=C(C1=O)C(=C3C(=C2OC)C(=O)N(C(=N3)CBr)C)OC)CBr

Synonymes

Pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(bromomethyl)-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl-

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.